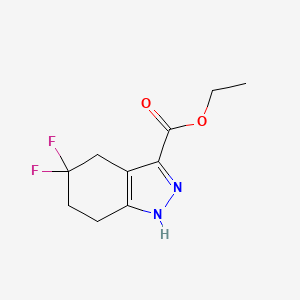

Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

CAS No.: 2282704-43-0

Cat. No.: VC17406102

Molecular Formula: C10H12F2N2O2

Molecular Weight: 230.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2282704-43-0 |

|---|---|

| Molecular Formula | C10H12F2N2O2 |

| Molecular Weight | 230.21 g/mol |

| IUPAC Name | ethyl 5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H12F2N2O2/c1-2-16-9(15)8-6-5-10(11,12)4-3-7(6)13-14-8/h2-5H2,1H3,(H,13,14) |

| Standard InChI Key | WVLGLXHOPXTIMA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NNC2=C1CC(CC2)(F)F |

Introduction

Chemical Identity and Molecular Characterization

Basic Chemical Descriptors

Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is identified by the CAS registry number 2282704-43-0 and the vendor code VC17406102. Its molecular formula, , reflects a compact yet highly functionalized structure. The molecular weight of 230.21 g/mol aligns with calculated values based on atomic composition, confirming its stoichiometric consistency.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.21 g/mol |

| CAS Number | 2282704-43-0 |

| Synonyms | VC17406102 |

Structural Features

The compound’s core consists of a tetrahydroindazole system—a bicyclic structure comprising a six-membered cyclohexane ring fused to a five-membered pyrazole ring. The 5-position of the indazole core is substituted with two fluorine atoms, while the 3-position hosts a carboxylic acid ethyl ester group . This substitution pattern significantly influences the compound’s electronic properties, lipophilicity, and potential interactions with biological targets.

The 2D and 3D structural depictions available in PubChem (CID 52947888) highlight the spatial arrangement of fluorine atoms and the ester moiety, which are critical for its reactivity and binding affinity.

Synthesis and Optimization

General Synthesis Strategy

The synthesis of ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves multi-step organic reactions, including cyclization, fluorination, and esterification. While exact protocols are proprietary, the general approach may involve:

-

Cyclization: Formation of the tetrahydroindazole core via intramolecular cyclization of a suitably substituted precursor.

-

Fluorination: Introduction of fluorine atoms at the 5-position using fluorinating agents such as Selectfluor or DAST.

-

Esterification: Attachment of the ethyl ester group at the 3-position via nucleophilic acyl substitution.

Each step requires precise control of reaction conditions (temperature, solvent, catalyst) to maximize yield and purity. For instance, fluorination reactions often demand anhydrous conditions and inert atmospheres to prevent side reactions.

Challenges and Optimization

Key challenges include minimizing byproducts during fluorination and ensuring regioselectivity in cyclization. Optimization strategies may involve:

-

Catalyst Screening: Transition metal catalysts to enhance reaction efficiency.

-

Solvent Selection: Polar aprotic solvents like DMF or DMSO to stabilize intermediates.

-

Purification Techniques: Chromatography or recrystallization to isolate the desired product.

Structural and Spectroscopic Analysis

X-ray Crystallography

Although no X-ray data for this specific compound is publicly available, related indazole derivatives exhibit planar pyrazole rings and chair conformations in tetrahydro regions . The fluorine atoms likely induce slight distortions in bond angles due to their electronegativity.

Spectroscopic Signatures

-

NMR Spectroscopy:

-

: Peaks corresponding to ethyl group protons (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) and tetrahydroindazole ring protons (δ 2.5–3.5 ppm).

-

: Single resonance near δ -120 ppm for equivalent fluorine atoms.

-

-

IR Spectroscopy: Stretching vibrations for ester C=O (~1740 cm⁻¹) and C-F bonds (~1100 cm⁻¹).

Biological Activities and Mechanisms

Mechanism of Action

The fluorine atoms enhance membrane permeability, while the ester group allows for prodrug activation in vivo. Molecular docking studies suggest interactions with hydrophobic pockets of target enzymes, though specific targets remain under investigation.

Comparative Analysis with Related Indazole Derivatives

Structural Analogues

The compound’s activity and properties can be contextualized against related indazoles:

Table 2: Comparison of Indazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Methyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | 216.19 | Methyl ester variant | |

| Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | 194.23 | Non-fluorinated analogue |

Impact of Fluorination

The presence of fluorine atoms in ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate confers:

-

Enhanced metabolic stability due to reduced cytochrome P450-mediated oxidation.

-

Increased lipophilicity, improving blood-brain barrier penetration.

Applications and Future Directions

Drug Discovery

This compound serves as a scaffold for developing kinase inhibitors and anti-inflammatory agents. Structural modifications, such as replacing the ethyl group with bulkier esters, could optimize bioavailability.

Agricultural Chemistry

Indazole derivatives are explored as herbicides and fungicides. The fluorine atoms may enhance pesticidal activity by interfering with fungal sterol biosynthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume